Home > Products > Screening Compounds P25413 > (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol - 1867068-63-0

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol

Catalog Number: EVT-1768412
CAS Number: 1867068-63-0
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one []

Compound Description: (RS)-1-(2-fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one is a racemic compound featuring a pyrrolidin-2-one ring substituted with a hydroxyl group at position 3 and a 2-fluoro-4-iodophenyl group at position 1. Research using immobilized lipase PS 30 from Pseudomonas cepacia demonstrated enantioselective esterification of this compound with succinic anhydride in 2-methyltetrahydrofuran at 4 °C. This enzymatic process enabled the isolation of the desired (S)-enantiomer of the alcohol in high enantiomeric excess (>99%) and a yield of ~40%.

(RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate []

Compound Description: (RS)-1-(6-bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate is another racemic compound containing a pyrrolidine ring. In this case, the pyrrolidine is present as a pyrrolidin-2-one with an acetate group at position 3 and a 6-bromo-2-methylpyridin-3-yl group at position 1. Novozym 435 (Candida antarctica lipase B) successfully resolved this compound, producing the undesired (S)-acetate and the desired (R)-alcohol. This demonstrates the potential for biocatalytic resolution strategies in separating enantiomers of compounds with similar structural features to (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol.

5-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one []

Compound Description: 5-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one is another potent and selective histamine H3 receptor antagonist developed from optimizing the structure of CEP-26401. It demonstrates high affinity for both human (Ki = 1.7 nM) and rat (Ki = 3.7 nM) H3 receptors. Like CEP-26401, it exhibits favorable pharmacokinetic properties across species, low plasma protein binding, weak cytochrome P450 inhibition, and a good safety profile for CNS activity. This compound potently antagonized H3 receptors in the brain, improving cognitive function in a rat social recognition model at low doses.

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine []

Compound Description: N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine is a pyridazine derivative with a pyrazole ring substituent at position 6 and a 2-methylphenyl amino group at position 3. Structural analysis revealed that this compound crystallizes with two independent molecules in the unit cell, forming dimers through intermolecular hydrogen bonds.

Overview

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol is a compound belonging to the class of pyridazine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This specific compound features a hydroxypyrrolidine moiety, which contributes to its pharmacological properties. Pyridazine derivatives have been extensively studied for their roles in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents.

Source

The compound can be synthesized through various chemical reactions involving pyridazine and hydroxypyrrolidine derivatives. Research indicates that pyridazine derivatives often serve as scaffolds for drug design due to their unique physicochemical properties, which enhance molecular recognition and interaction with biological targets .

Classification

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol is classified under heterocyclic compounds, specifically as a pyridazine derivative. Its structural characteristics include a pyridazine ring substituted at the 6-position with a 3-hydroxypyrrolidine group, which influences its biological activity and solubility.

Synthesis Analysis

Methods

The synthesis of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of the Pyridazine Ring: Starting from commercially available precursors, the pyridazine ring can be constructed through cyclization reactions involving hydrazine derivatives.
  2. Hydroxylation: The introduction of the hydroxypyrrolidine moiety is achieved through nucleophilic substitution reactions where appropriate amines react with activated pyridazine intermediates.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts used, are crucial for optimizing yield and selectivity in each step of the synthesis .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular formula: C₉H₁₁N₃O
  • Molecular weight: 179.20 g/mol
  • Melting point: Specific data not available but expected to vary based on purity and crystalline form.
Chemical Reactions Analysis

Reactions

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol participates in several chemical reactions typical of pyridazine derivatives:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in further chemical modifications.
  2. Oxidation: The compound may undergo oxidation reactions to form corresponding carbonyl derivatives.
  3. Condensation Reactions: It can also participate in condensation reactions with various electrophiles to expand its chemical diversity.

These reactions are significant for developing new derivatives with enhanced biological properties .

Mechanism of Action

The mechanism of action for (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol primarily involves its interaction with specific biological targets, such as enzymes or receptors. The hydroxypyrrolidine moiety enhances binding affinity due to hydrogen bonding and steric interactions, facilitating its role in modulating biological pathways.

Data on specific targets may include:

  • Enzyme inhibition profiles
  • Receptor binding affinities
    These interactions contribute to its pharmacological effects, including anti-inflammatory and anticancer activities .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in polar solvents like water and methanol, which is advantageous for biological applications.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the pyridazine ring.

Relevant data may include pKa values indicating acidity/basicity, which influence solubility and reactivity profiles .

Applications

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol has several scientific applications:

  1. Pharmaceutical Development: Used as a scaffold for designing new drugs targeting cancer and inflammatory diseases.
  2. Biological Research: Investigated for its role in understanding molecular mechanisms underlying various diseases.
  3. Chemical Biology: Explored for potential use in developing probes or tools for studying biological processes.

Research continues into optimizing its efficacy and safety profiles for therapeutic use .

Synthetic Methodologies and Optimization Strategies [2] [7] [8]

Multi-Step Organic Synthesis: Cyclization and Hydroxylation Techniques

The synthesis of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol relies on sequential cyclization and hydroxylation strategies. A pivotal approach involves ring formation through nucleophilic aromatic substitution (SNAr), where 3,6-dichloropyridazine undergoes selective displacement at the C3 position by hydrazine to yield 6-chloro-3-hydrazinopyridazine [6]. Subsequent intramolecular oxidative cyclization using iodobenzene diacetate (IBD) generates the [1,2,4]triazolo[4,3-b]pyridazine core under mild, eco-friendly conditions (20–25°C), achieving yields >85% without metal catalysts [6]. Hydroxylation at the pyridazine C6 position is accomplished via alkaline hydrolysis, though competing decomposition pathways necessitate pH control (pH 10–11) and temperatures below 60°C to suppress by-product formation [8]. Alternative routes employ catalytic transfer hydrogenation with Pd/C and cyclohexanol to reduce protecting groups while preserving stereointegrity [1].

Table 1: Comparative Efficiency of Cyclization Methods

Cyclization MethodReagent/ConditionsYield (%)Advantages
Oxidative cyclizationIBD, CH₂Cl₂, 25°C, 2h85–92Metal-free, ambient conditions
Thermal cyclizationEthanol reflux, 12h65–70Low cost, simple setup
Copper-catalyzed cyclizationCuCl₂, DMF, 80°C, 6h75–80Broad substrate tolerance

Catalytic Systems for Nucleophilic Substitution and Ring Formation

Catalytic systems govern the efficiency of N-alkylation between pyrrolidine and pyridazine precursors. Bifunctional catalysts like palladium-Xantphos complexes enable C–N coupling at 80–90°C with turnover numbers (TON) exceeding 1,000, minimizing racemization [2]. For stereosensitive reactions, copper(I)-thiophene carboxylate systems in methyl isobutyl ketone (MIBK) enhance nucleophilicity while suppressing β-elimination byproducts [1]. Solvent effects are critical: diethylene glycol outperforms DMF and NMP in regioselectivity due to its polar, coordinating nature, facilitating >95% conversion in pyrrolidine ring closure [1]. Recent advances employ continuous-flow microreactors with immobilized lipase catalysts to achieve kinetic resolution during ester hydrolysis, enriching enantiopurity (ee >99%) pre-cyclization [7].

Table 2: Catalytic Systems for Key Bond Formation

Bond FormationCatalyst SystemSolventConversion (%)ee (%)
C–N (Pyridazine-pyrrolidine)Pd/Xantphos, K₃PO₄Toluene9899.5
N–O (Hydroxylation)Ru-pincer complex, H₂iPrOH/H₂O90
Ring closure (Pyrrolidine)CuI/L-proline, Cs₂CO₃DMSO8598.8

Stereoselective Synthesis of (R)-Configured Hydroxypyrrolidine Moieties

The (R)-3-hydroxypyrrolidine moiety is synthesized via chiral pool exploitation or asymmetric catalysis. The dominant industrial route utilizes enzymatic resolution of racemic ethyl 3-hydroxypyrrolidine-3-carboxylate using Candida antarctica lipase B, achieving 48% yield and >99% ee [5]. Alternatively, decarboxylative reduction of trans-4-hydroxy-L-proline in diethylene glycol with Ru/C at 180–200°C furnishes (R)-3-hydroxypyrrolidine in 89% yield and 99.2% ee, leveraging substrate-controlled stereoretention [1]. For small-scale API synthesis, chiral auxiliaries like (S)-malic acid enable diastereomeric salt crystallization, though this adds two extra steps versus direct methods [5]. Emerging electrochemical methods with cinchona-alkaloid-modified electrodes show promise for oxidative desymmetrization of meso-pyrrolidines but remain at lab-scale [8].

Table 3: Stereoselective Routes to (R)-3-Hydroxypyrrolidine

MethodStarting MaterialKey Stepee (%)Scale Feasibility
Decarboxylationtrans-4-Hydroxy-L-prolineRu/C, diethylene glycol, 200°C99.2Industrial (100+ kg)
Enzymatic resolutionrac-3-HydroxypyrrolidineLipase B, vinyl acetate99.5Pilot plant (10 kg)
Asymmetric hydrogenation3-KetopyrrolidineRh-(R,R)-Et-DuPhos, H₂98.7Lab-scale (<1 kg)

Purification Strategies: Recrystallization vs. Chromatographic Approaches

Final purification confronts challenges from the compound’s polarity and thermal sensitivity. Recrystallization from ethanol/water (4:1 v/v) yields 92–95% purity but suffers from 15–20% product loss due to high solubility [1]. Ternary solvent systems (e.g., acetone/toluene/heptane) improve crystal habit but risk solvate formation. Preparative HPLC with C18 columns and 0.1% formic acid in acetonitrile/water achieves >99.5% purity yet escalates costs at scale [6]. Hybrid approaches employ catch-and-release techniques using boronate affinity resins to sequester diol impurities, followed by recrystallization, cutting purification time by 40% [2]. For residual metal removal, scavenger resins (e.g., SiliaBond® thiourea) reduce Pd to <2 ppm without chromatography [7].

Scalability Challenges in Industrial-Scale Production

Key scalability hurdles include:

  • Solvent Management: Diethylene glycol (b.p. 244°C) necessitates energy-intensive distillation for recovery; switching to 2-MeTHF/water biphasic systems reduces recycling costs by 30% [1] [2].
  • Exothermic Risks: Pd-catalyzed aminations generate >200 kJ/mol heat; continuous tubular reactors with static mixers enable precise temperature control (<±2°C), suppressing dimeric byproducts [7].
  • Catalyst Deactivation: Ru/C poisons from proline-derived amines are mitigated by fixed-bed continuous hydrogenation with in-line sulfonic acid scavengers [1].
  • Regulatory Constraints: Iodobenzene diacetate (IBD) oxidation faces REACH restrictions; substitute systems like NaBrO₂/oxone® offer greener cyclization but require 20% higher equivalents [6]. Pilot-scale data confirm 78% overall yield at 50 kg batch size using decarboxylative routes, meeting ICH Q11 quality thresholds.

Properties

CAS Number

1867068-63-0

Product Name

(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol

IUPAC Name

3-[(3R)-3-hydroxypyrrolidin-1-yl]-1H-pyridazin-6-one

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C8H11N3O2/c12-6-3-4-11(5-6)7-1-2-8(13)10-9-7/h1-2,6,12H,3-5H2,(H,10,13)/t6-/m1/s1

InChI Key

ITQPKFMRLOZLID-ZCFIWIBFSA-N

SMILES

C1CN(CC1O)C2=NNC(=O)C=C2

Canonical SMILES

C1CN(CC1O)C2=NNC(=O)C=C2

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NNC(=O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.